molecular formula C20H16BrN3O3 B2889897 N-(3-acetylphenyl)-2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetamide CAS No. 899989-72-1

N-(3-acetylphenyl)-2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B2889897
CAS No.: 899989-72-1
M. Wt: 426.27
InChI Key: VFGLFDJQJKKAGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C20H16BrN3O3 and its molecular weight is 426.27. The purity is usually 95%.
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Biological Activity

N-(3-acetylphenyl)-2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic organic compound characterized by its complex structure, which includes a pyridazine moiety and aromatic rings. This structural complexity suggests potential biological activity, particularly in medicinal chemistry and drug development.

Chemical Structure

The molecular formula of the compound is C18H16BrN3O2C_{18}H_{16}BrN_{3}O_{2}. The presence of bromine and the acetamide functional group may influence its interaction with biological targets, enhancing its pharmacological properties.

While the exact mechanism of action for this compound remains to be fully elucidated, it is hypothesized that it interacts with specific biological targets such as enzymes or receptors. The pyridazine ring may play a crucial role in mediating these interactions, potentially affecting pathways involved in cell proliferation and apoptosis.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor activity. For instance, derivatives of pyridazine have shown promising results against various cancer cell lines, suggesting that this compound may also possess similar properties. A comparative analysis of antiproliferative effects can be summarized as follows:

CompoundCell LineIC50 (μM)
This compoundHepG2TBD
FNA (Control)HepG21.30
SAHA (Control)HepG217.25

Note: TBD indicates that specific IC50 values for the target compound are yet to be determined.

Apoptosis Induction

Flow cytometry studies have shown that compounds similar to this compound can induce apoptosis in cancer cells. For example, FNA has been reported to increase apoptosis rates significantly in HepG2 cells, indicating that similar mechanisms might be at play for the compound .

Case Studies and Research Findings

Case Study 1: Antiproliferative Effects on Cancer Cell Lines
In a study examining various pyridazine derivatives, significant antiproliferative activity was noted across multiple cancer types. The study highlighted the importance of structural modifications in enhancing bioactivity.

Case Study 2: Enzymatic Assays
Enzymatic assays targeting histone deacetylases (HDACs) revealed that certain pyridazine derivatives exhibit selective inhibition. This suggests that this compound could be explored further for its potential as an HDAC inhibitor.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[3-(3-bromophenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN3O3/c1-13(25)14-4-3-7-17(11-14)22-19(26)12-24-20(27)9-8-18(23-24)15-5-2-6-16(21)10-15/h2-11H,12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGLFDJQJKKAGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.